1-Ethyl 2-methyl (R)-pyrrolidine-1,2-dicarboxylate
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Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. It may also include information about the compound’s appearance and odor.
Synthesis Analysis
This would involve a detailed description of how the compound can be synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure.Chemical Reactions Analysis
This would involve a discussion of the reactions that the compound undergoes. This could include reactions in which the compound is a reactant, a product, or a catalyst.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Pyrrolidine Derivatives in Drug Discovery
Pyrrolidine rings and their derivatives, like 1-Ethyl 2-methyl (R)-pyrrolidine-1,2-dicarboxylate, play a crucial role in medicinal chemistry, offering a versatile scaffold for the development of biologically active compounds. The five-membered pyrrolidine structure is favored due to its ability to explore pharmacophore space efficiently, its contribution to stereochemistry, and the enhanced three-dimensional coverage owing to non-planarity, a phenomenon known as “pseudorotation” (Li Petri et al., 2021). This review highlights the broad application potential of pyrrolidine derivatives in targeting selectivity for the treatment of human diseases, underscoring the relevance of investigating similar compounds for novel therapeutic applications.
Stereochemistry and Pharmacological Profile
The stereochemistry of pyrrolidine derivatives, such as phenylpiracetam and its methyl derivative, is critical in enhancing their pharmacological profile. Research on enantiomerically pure (R)-phenylpiracetam and (4R,5S)-5-methyl-2-oxo-4-phenylpyrrolidine-1-carboxamide (E1R) demonstrates the direct relationship between the configuration of stereocenters and the biological properties of respective enantiomers. These findings justify the selection of the most effective stereoisomer for drug development, highlighting the importance of stereochemistry in the design and synthesis of pyrrolidine derivatives for improved therapeutic outcomes (Veinberg et al., 2015).
Safety And Hazards
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Future Directions
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Please note that the availability of this information can vary depending on the specific compound and the extent to which it has been studied. For a less well-known compound, some of this information may not be available. In such cases, it may be necessary to conduct experimental studies to obtain the desired information.
properties
IUPAC Name |
1-O-ethyl 2-O-methyl (2R)-pyrrolidine-1,2-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-3-14-9(12)10-6-4-5-7(10)8(11)13-2/h7H,3-6H2,1-2H3/t7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWGTZNCRJOYQK-SSDOTTSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCCC1C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCC[C@@H]1C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40723781 |
Source
|
Record name | 1-Ethyl 2-methyl (2R)-pyrrolidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40723781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl 2-methyl (R)-pyrrolidine-1,2-dicarboxylate | |
CAS RN |
185246-66-6 |
Source
|
Record name | 1-Ethyl 2-methyl (2R)-pyrrolidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40723781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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